5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole
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Overview
Description
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole: is an organic compound that features a benzoxadiazole core substituted with a dioxaborinane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, forming 2,1,3-benzoxadiazole.
Introduction of the Dioxaborinane Group: The dioxaborinane group is introduced via a reaction between the benzoxadiazole and a boronic ester, such as 5,5-dimethyl-1,3,2-dioxaborinane, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can target the benzoxadiazole core, potentially reducing the nitrogen-oxygen bond.
Substitution: The compound can participate in substitution reactions, where the dioxaborinane group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Reduced benzoxadiazole derivatives.
Substitution: Various substituted benzoxadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal research, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the materials science industry, this compound is investigated for its potential use in the development of new materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the dioxaborinane group can form reversible covalent bonds with nucleophilic sites in proteins, influencing their activity. The benzoxadiazole core can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Uniqueness
Compared to similar compounds, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole is unique due to the presence of both the benzoxadiazole core and the dioxaborinane group. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in applications requiring specific interactions with biological targets or in materials science for the development of advanced materials.
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c1-11(2)6-15-12(16-7-11)8-3-4-9-10(5-8)14-17-13-9/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXCDSKUGPMZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=NON=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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